Welcome to the BenchChem Online Store!
molecular formula C7H9NO B1274162 3-Amino-5-methylphenol CAS No. 76619-89-1

3-Amino-5-methylphenol

Cat. No. B1274162
M. Wt: 123.15 g/mol
InChI Key: NCUABBHFJSFKOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07858640B2

Procedure details

A mixture of 5-methylbenzene-1,3-diol (6.0 g), ammonium chloride (3.0 g), water (9.0 mL), and ammonium hydroxide (6.8 mL, 33% in water) were sealed in a bomb and heated at 180° C. for 17 hours. The mixture was cooled to room temperature and the resulting precipitate collected by filtration. Crystallisation from water gave title compound, 1.7 g.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4](O)[CH:5]=[C:6]([OH:8])[CH:7]=1.[Cl-].[NH4+:11].[OH-].[NH4+]>O>[NH2:11][C:4]1[CH:5]=[C:6]([OH:8])[CH:7]=[C:2]([CH3:1])[CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
CC=1C=C(C=C(C1)O)O
Name
Quantity
3 g
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
6.8 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
9 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were sealed in a bomb
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting precipitate collected by filtration
CUSTOM
Type
CUSTOM
Details
Crystallisation from water

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=C(C1)C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.